(9R)-Cinchonan-9-amine: A Comprehensive Technical Guide to its Structure, Properties, and Applications
(9R)-Cinchonan-9-amine: A Comprehensive Technical Guide to its Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9R)-Cinchonan-9-amine and its derivatives represent a significant class of compounds derived from the natural Cinchona alkaloids. By replacing the C9 hydroxyl group with an amino group, a new set of chemical properties and applications emerges, most notably in the field of asymmetric organocatalysis. This technical guide provides an in-depth exploration of the structure elucidation, physicochemical properties, synthesis, and primary applications of these valuable chiral molecules. While the parent Cinchona alkaloids have a rich history in medicine, particularly as antimalarial agents, this guide will focus on the unique characteristics and utility of their 9-amino analogues.
Structure Elucidation
The core structure of (9R)-Cinchonan-9-amine is based on the Cinchona alkaloid framework, which consists of a quinoline moiety linked to a quinuclidine ring. The key structural feature is the presence of an amino group at the C9 position, with a specific (R) stereochemistry. The elucidation of this structure relies on a combination of spectroscopic techniques and, where available, X-ray crystallography.
Key Structural Features:
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Quinoline Ring: Provides the aromatic system of the molecule.
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Quinuclidine Ring: A bicyclic amine that contributes to the compound's rigidity and basicity.
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C9 Stereocenter: The stereochemistry at the C9 position is crucial for the compound's application in asymmetric synthesis. The (9R) configuration, along with the other stereocenters in the quinuclidine ring, defines the chiral environment.
The absolute configuration of the parent Cinchona alkaloids has been unequivocally established, and the stereochemistry of the 9-amino derivatives is confirmed through stereospecific synthesis from these precursors and analysis of spectroscopic data, particularly 2D NMR experiments (COSY, NOESY) that reveal through-space correlations between protons.
Physicochemical Properties
The introduction of the amino group at the C9 position significantly alters the physicochemical properties of the Cinchona alkaloid scaffold, impacting its basicity, hydrogen bonding capabilities, and reactivity. The data presented below is for the trihydrochloride salts of the respective 9-amino(9-deoxy) Cinchona alkaloids, as they are commonly available in this form.
| Property | 9-Amino(9-deoxy)epi-cinchonidine Trihydrochloride | (9R)-6′-Methoxycinchonan-9-amine Trihydrochloride | 9-Amino(9-deoxy)epi-cinchonine |
| CAS Number | 1263486-03-8[1] | 1391506-12-9 | 168960-96-1 |
| Molecular Formula | C₁₉H₂₆Cl₃N₃[2] | C₂₀H₂₅N₃O · 3HCl | C₁₉H₂₃N₃ |
| Molecular Weight | 402.79 g/mol [2] | 432.81 g/mol | 293.41 g/mol |
| Appearance | Lumps | - | - |
| Optical Activity | - | [α]/D +4.0±1.0°, c = 1 in 0.1 M HCl | - |
| LogP | 3.76920 | - | - |
Synthesis and Experimental Protocols
The synthesis of (9R)-Cinchonan-9-amine derivatives typically starts from the corresponding natural Cinchona alkaloids (quinine, quinidine, cinchonine, or cinchonidine). The key transformation is the stereospecific replacement of the C9-hydroxyl group with an amino group. Two common synthetic routes are outlined below.[3]
Approach 1: Mitsunobu Reaction followed by Reduction
This approach involves a one-pot synthesis that proceeds with inversion of stereochemistry at the C9 position.[3]
Caption: Mitsunobu reaction pathway for the synthesis of (9R)-Cinchonan-9-amine derivatives.
Experimental Protocol (General Procedure):
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Azide Formation: To a solution of the starting Cinchona alkaloid (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise. The mixture is stirred for 30 minutes, after which diphenylphosphoryl azide (DPPA) (1.5 eq.) is added. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
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Reduction: Triphenylphosphine (2.0 eq.) is added to the reaction mixture, followed by the slow addition of water. The mixture is heated to 50 °C and stirred for several hours to facilitate the Staudinger reduction of the azide to the amine.
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Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1 M NaOH). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Approach 2: Mesylation and Azide Displacement followed by Reduction
This two-step approach is often more convenient for larger-scale synthesis.[3]
Caption: Mesylation and azide displacement pathway for synthesizing (9R)-Cinchonan-9-amines.
Experimental Protocol (General Procedure):
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Mesylation: The starting Cinchona alkaloid (1.0 eq.) is dissolved in dichloromethane (CH₂Cl₂) and cooled to 0 °C. Triethylamine (Et₃N) (1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq.). The reaction is stirred at 0 °C for 1-2 hours.
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Azide Displacement: The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃) (3.0 eq.) is added. The mixture is heated to 60-80 °C and stirred until the reaction is complete.
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Reduction: The resulting azide can be reduced to the amine using either lithium aluminum hydride (LiAlH₄) in THF or through catalytic hydrogenation (H₂ gas, Pd/C catalyst) in a suitable solvent like ethanol or ethyl acetate.[3]
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Work-up and Purification: The work-up procedure depends on the reduction method used. For the LiAlH₄ reduction, the reaction is carefully quenched with water and aqueous NaOH. For catalytic hydrogenation, the catalyst is filtered off. The crude product is then extracted and purified by column chromatography.
Applications in Asymmetric Organocatalysis
The primary and most significant application of (9R)-Cinchonan-9-amine derivatives is in the field of asymmetric organocatalysis.[4] The primary amine functionality can react with carbonyl compounds to form chiral enamines or iminium ions, which then participate in various stereoselective transformations.
These catalysts have been successfully employed in a wide range of reactions, including:
The mechanism of catalysis generally involves the formation of a transient chiral intermediate that directs the stereochemical outcome of the reaction. The bifunctional nature of some derivatives, where other groups on the Cinchona scaffold can act as hydrogen bond donors or Brønsted acids/bases, can further enhance the catalytic activity and stereoselectivity.[1]
Caption: A generalized catalytic cycle for the activation of enones by (9R)-Cinchonan-9-amines.
Biological Activity
While the parent Cinchona alkaloids are renowned for their biological activities, particularly their antimalarial properties, there is a significant lack of published research on the specific pharmacological effects of their 9-amino derivatives.
Parent Cinchona Alkaloids:
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Antimalarial Activity: Quinine and quinidine have been cornerstone treatments for malaria for centuries.
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Anti-arrhythmic Activity: Quinidine is used to treat certain cardiac arrhythmias.
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Anticancer Properties: Some studies have suggested that Cinchona alkaloids may possess anticancer activity.
9-Amino Derivatives:
Currently, there is a dearth of specific studies investigating the antimalarial, anticancer, or other pharmacological activities of (9R)-Cinchonan-9-amine and its close analogues. The focus of the scientific literature has been overwhelmingly on their synthetic and catalytic applications. This represents a potential area for future research, as the modification at the C9 position could lead to novel biological activities or a different pharmacological profile compared to the parent compounds.
Conclusion
(9R)-Cinchonan-9-amine and its derivatives are readily accessible and highly valuable chiral compounds in modern organic chemistry. Their structure has been firmly established, and reliable synthetic protocols for their preparation are well-documented. Their primary utility lies in their role as powerful organocatalysts for a wide array of asymmetric transformations. While the biological activities of these specific 9-amino derivatives are not yet well-explored, the rich pharmacological history of the parent Cinchona alkaloids suggests that this could be a fruitful area for future investigation in drug discovery and development. This guide provides a solid foundation for researchers and scientists working with or interested in this fascinating class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Amino-(9-deoxy)cinchona alkaloid-derived new chiral phase-transfer catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
